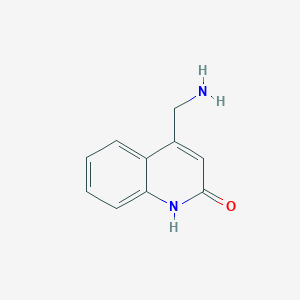

4-Aminomethyl-2(1H)-quinolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXKAGOGKMCTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564356 | |

| Record name | 4-(Aminomethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132973-43-4 | |

| Record name | 4-(Aminomethyl)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132973-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminomethyl-2(1H)-quinolinone: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-Aminomethyl-2(1H)-quinolinone, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a versatile scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

4-Aminomethyl-2(1H)-quinolinone is a derivative of the quinolinone heterocyclic system, which forms the core structure of many biologically active compounds.[1] The presence of a primary amine on the methyl group at the 4-position and the lactam functionality within the quinolinone ring are key features that contribute to its chemical reactivity and biological activity.[2]

| Identifier | Value | Source |

| IUPAC Name | 4-(aminomethyl)-1H-quinolin-2-one | [2] |

| CAS Number | 132973-43-4 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O | [3] |

| Molecular Weight | 174.20 g/mol | [3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CN | [2] |

| InChI Key | RDXKAGOGKMCTBH-UHFFFAOYSA-N | [2] |

Physicochemical Characteristics:

The compound typically presents as a solid at room temperature and demonstrates moderate solubility in polar solvents, a property enhanced by the presence of the hydrophilic amino group.[2] This amino group also imparts nucleophilic characteristics to the molecule, allowing it to engage in various chemical reactions such as nucleophilic substitutions and to act as a hydrogen bond donor.[2] The quinolinone ring system itself is a key contributor to the molecule's biological activities.[2]

Synthesis of 4-Aminomethyl-2(1H)-quinolinone

The synthesis of 4-Aminomethyl-2(1H)-quinolinone can be achieved through a multi-step process, beginning with the construction of the quinolinone core, followed by functionalization at the 4-position. The following protocol is a representative synthesis adapted from methodologies reported for similar quinolinone derivatives.[1]

Experimental Protocol: A Plausible Synthetic Route

This protocol outlines a three-step synthesis starting from acetoacetanilide.

Step 1: Synthesis of 4-Methyl-2(1H)-quinolinone

-

Reaction Setup: In a fume hood, cautiously add 10 g of acetoacetanilide to 50 mL of concentrated sulfuric acid in a flask equipped with a magnetic stirrer.

-

Cyclization: Heat the mixture to 65°C and maintain this temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice with constant stirring.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried to yield 4-methyl-2(1H)-quinolinone.

Step 2: Synthesis of 4-(Bromomethyl)-2(1H)-quinolinone

-

Reaction Setup: Suspend 5 g of 4-methyl-2(1H)-quinolinone in 50 mL of glacial acetic acid in a round-bottom flask.

-

Bromination: Add a catalytic amount of iodine. Slowly add a solution of 5.5 g of bromine in 20 mL of glacial acetic acid dropwise to the mixture at room temperature with continuous stirring.

-

Reaction Completion: Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.

-

Isolation: Pour the reaction mixture into ice-cold water. The precipitated product, 4-(bromomethyl)-2(1H)-quinolinone, is collected by filtration, washed with water, and dried.[1]

Step 3: Synthesis of 4-Aminomethyl-2(1H)-quinolinone

-

Amination: Dissolve 3 g of 4-(bromomethyl)-2(1H)-quinolinone in a suitable solvent such as dimethylformamide (DMF). Add an excess of an ammonia source, such as a solution of ammonia in methanol or aqueous ammonia, to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 4-Aminomethyl-2(1H)-quinolinone.

Caption: Synthetic pathway for 4-Aminomethyl-2(1H)-quinolinone.

Applications in Research and Drug Development

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][4] Derivatives of 4-Aminomethyl-2(1H)-quinolinone have been investigated for a variety of therapeutic applications, with a significant focus on oncology.

Anticancer Activity:

Research has demonstrated that derivatives of 4-Aminomethyl-2(1H)-quinolinone exhibit potent anticancer activity.[1] These compounds are often designed as inhibitors of key signaling pathways that are dysregulated in cancer. The quinolinone core can serve as a scaffold to which various pharmacophores are attached to achieve selectivity and potency against specific molecular targets.

-

Kinase Inhibition: A primary mechanism of action for many quinolinone-based anticancer agents is the inhibition of protein kinases.[5] These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Overactivity of certain kinases is a hallmark of many cancers.

Other Potential Therapeutic Areas:

The broader class of quinolinone derivatives has shown a wide spectrum of biological activities, suggesting that 4-Aminomethyl-2(1H)-quinolinone could serve as a starting point for the development of agents for other diseases:

-

Antimicrobial and Antiviral: Quinolone derivatives are well-known for their antibacterial properties, and some also exhibit antiviral and antifungal activity.[1]

-

Anti-inflammatory: Certain quinolinone derivatives have been reported to possess anti-inflammatory properties.[6]

-

Neuroprotective: Some quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases.[7]

Mechanistic Insights: Targeting Key Signaling Pathways

The therapeutic effects of 4-Aminomethyl-2(1H)-quinolinone derivatives, particularly in oncology, are often attributed to their ability to inhibit critical cell signaling pathways. Two of the most well-studied targets for this class of compounds are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.

Inhibition of VEGFR-2 Signaling:

The VEGFR-2 pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] By inhibiting VEGFR-2, quinolinone derivatives can disrupt the blood supply to tumors, thereby impeding their growth and spread.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Inhibition of EGFR Signaling:

The EGFR signaling pathway plays a central role in regulating cell growth, survival, and proliferation.[10][11] Aberrant activation of this pathway is a common feature in many types of cancer. Quinolinone derivatives can be designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling.

Caption: Inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

4-Aminomethyl-2(1H)-quinolinone is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential, particularly as anticancer agents through the inhibition of key signaling pathways such as VEGFR-2 and EGFR. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the development of next-generation therapies for a range of diseases.

References

-

Sharma, R., Soman, S. S., Patel, S. V., & Devkar, R. V. (2014). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica, 6(5), 111-117. [Link]

-

Aly, A. A., & Sayed, S. M. (2013). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Recent Patents on Anti-Infective Drug Discovery, 8(2), 121-135. [Link]

-

Oda, K., Matsuoka, H., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

-

Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

-

Koga, Y., Kihara, Y., Okada, M., Inoue, Y., Tochizawa, S., Toga, K., ... & Hidaka, H. (1998). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. Bioorganic & medicinal chemistry letters, 8(12), 1471-1476. [Link]

-

El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., & Hamad, H. A. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Ramasamy, A. K., Balasubramaniam, V., & Mohan, K. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry, 7(3), 1066-1070. [Link]

-

Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

-

Infante, P., Mori, M., Alfonsi, R., Ghirga, F., Iacovelli, F., Di Marcotullio, L., ... & Botta, M. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ACS medicinal chemistry letters, 13(9), 1493-1500. [Link]

-

Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

-

Henegar, K. E., Knegtel, R. M., Knoechel, T. R., & Lohman, J. (2003). Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry, 68(19), 7434-7439. [Link]

-

BuyersGuideChem. (n.d.). 4-Aminomethyl-2(1H)-quinolinone. Retrieved from [Link]

-

Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

-

Szymański, P., Markowska, A., Mikiciuk-Olasik, E., & Drzewiecka-Antonik, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(3), 1033. [Link]

-

Szymański, P., Markowska, A., Mikiciuk-Olasik, E., & Drzewiecka-Antonik, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(3), 1033. [Link]

-

Wang, D., & Ye, M. (2024). Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment. International Journal of Molecular Sciences, 25(3), 1493. [Link]

-

Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2(1H)-Quinolinone (CAS 59-31-4). Retrieved from [Link]

-

Králová, J., Jansa, J., & Král, V. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(5), 5594-5611. [Link]

-

Pérez-González, A., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1856. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, S., & Zhang, M. (2024). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Organic Letters. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 4-Aminomethyl-2(1H)-quinolinone (132973-43-4) for sale [vulcanchem.com]

- 3. 4-Aminomethyl-2(1H)-quinolinone | 132973-43-4 - BuyersGuideChem [buyersguidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sinobiological.com [sinobiological.com]

An In-Depth Technical Guide to the In Silico Modeling of 4-Aminomethyl-2(1H)-quinolinone Interactions

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Specifically, the 4-Aminomethyl-2(1H)-quinolinone moiety presents a synthetically accessible and versatile starting point for novel drug candidates.[2] This technical guide provides a comprehensive, protocol-driven framework for investigating the interactions of this scaffold with biological targets using in silico modeling techniques. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice, ensuring a robust and self-validating workflow. We will navigate the complete computational pipeline, from initial target identification and system preparation to molecular docking, molecular dynamics simulations, and pharmacophore modeling, equipping researchers with the expertise to rationally design and prioritize novel therapeutic agents.

The Strategic Imperative for In Silico Modeling

In modern drug discovery, computer-aided drug design (CADD) is an indispensable tool for accelerating the journey from a hit compound to a clinical candidate.[3][4] It provides a cost-effective and rapid methodology to filter large chemical libraries, optimize lead compounds, and elucidate the molecular basis of a drug's therapeutic activity.[5] For a scaffold like 4-Aminomethyl-2(1H)-quinolinone, whose derivatives have shown promise against diverse targets such as protein kinases[6][7] and enzymes implicated in neurodegenerative diseases[8], in silico modeling allows us to:

-

Hypothesize and Prioritize Biological Targets: Predict which proteins the scaffold is most likely to interact with.

-

Elucidate Binding Modes: Understand the specific 3D orientation and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding affinity.

-

Predict Binding Affinity: Computationally estimate the strength of the interaction to rank potential drug candidates.

-

Guide Rational Drug Design: Identify opportunities for chemical modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

This guide establishes a multi-stage workflow, ensuring that the computational predictions are not only generated but are also rigorously assessed for stability and reliability.

Figure 1: The integrated in silico workflow for modeling 4-Aminomethyl-2(1H)-quinolinone interactions.

Foundational Stage: Target & Ligand Preparation

The fidelity of any in silico model is wholly dependent on the quality of the starting structures. Garbage in, garbage out is the immutable law of computational chemistry. This phase ensures that both the protein target and the small molecule ligand are prepared to accurately reflect physiological conditions.

Target Identification and Structural Preparation

Given the established activity of quinolinone derivatives as kinase inhibitors, we will proceed with a protein kinase as our exemplary target.[6][9] The Epidermal Growth Factor Receptor (EGFR) kinase is a well-validated cancer target for which numerous quinazoline-based inhibitors (structurally related to quinolinones) are known.[9]

-

Structure Acquisition: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 1M17, representing EGFR kinase domain complexed with an inhibitor.

-

Initial Cleaning (Causality): The raw PDB file contains crystallographic artifacts, such as water molecules, co-solvents, and potentially multiple conformations, that are not relevant to the specific binding interaction and can interfere with the docking algorithm.

-

Action: Using a molecular visualization tool like UCSF Chimera or PyMOL, delete all water molecules and any co-crystallized ligands or ions not essential for structural integrity or the catalytic mechanism. Retain the inhibitor to define the binding site for subsequent steps.

-

-

Protonation and Charge Assignment (Causality): Docking and MD simulations rely on force fields that calculate electrostatic and van der Waals interactions. These calculations require that all atoms, including hydrogens (which are often absent in crystal structures), are present and have correct protonation states at a physiological pH (typically ~7.4).

-

Action: Use a dedicated tool, such as the PDB2PQR server or the Protein Preparation Wizard in Schrödinger Suite, to add hydrogens, assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate), and optimize the hydrogen-bonding network.

-

-

Structure Minimization (Causality): The addition of hydrogens can introduce steric clashes. A brief, constrained energy minimization resolves these clashes and relaxes the structure into a low-energy conformation without significantly perturbing the experimentally determined backbone coordinates.

-

Action: Perform a short energy minimization using a standard force field (e.g., AMBER, CHARMM). The heavy atoms of the protein backbone should be restrained to preserve the crystal structure's integrity.

-

-

Final Output: Save the prepared protein structure in a .pdbqt format for AutoDock Vina or a .pdb format for GROMACS, which now contains explicit hydrogens and appropriate partial charges.

Ligand Preparation

The 4-Aminomethyl-2(1H)-quinolinone ligand must also be converted into a 3D structure with accurate stereochemistry, charge, and protonation.

-

2D to 3D Conversion:

-

Action: Draw the 2D structure of 4-Aminomethyl-2(1H)-quinolinone using a chemical sketcher like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.

-

-

Energy Minimization (Causality): The initial 3D structure is likely not in its lowest energy conformation. Minimization is required to obtain a geometrically realistic structure.

-

Action: Perform a geometry optimization using a quantum mechanical (e.g., DFT with B3LYP/6-31G*) or a high-quality molecular mechanics (e.g., MMFF94) method. This step is critical for defining correct bond lengths and angles.

-

-

Charge Calculation (Causality): The distribution of charge within the ligand is paramount for calculating electrostatic interactions.

-

Action: Calculate partial atomic charges. Gasteiger charges are a common and rapid method suitable for docking. For higher accuracy, especially for MD simulations, charges derived from quantum mechanical calculations (e.g., RESP or AM1-BCC) are superior.

-

-

Define Torsional Bonds (Causality): Docking algorithms work by exploring the conformational space of the ligand. This requires defining which bonds are rotatable.

-

Action: Using a tool like AutoDock Tools, identify and set the rotatable (torsional) bonds in the ligand. Typically, bonds within rings are non-rotatable, while single bonds connecting acyclic moieties are rotatable.

-

-

Final Output: Save the prepared ligand in the .pdbqt format, which now includes charge information and the defined torsional tree.

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein target and estimates the strength of the interaction via a scoring function.[10] It serves as the primary tool for generating a plausible structural hypothesis of the protein-ligand complex.

Figure 2: The streamlined workflow for a typical molecular docking experiment.

Protocol 3.1: Molecular Docking with AutoDock Vina

-

Define the Binding Site (Causality): The docking algorithm must be instructed where to search for a binding pose. A grid box defines this search space. A box that is too small may miss the true binding site, while one that is too large wastes computational resources and can decrease prediction accuracy.

-

Action: In AutoDock Tools or UCSF Chimera, center a grid box on the co-crystallized inhibitor from the prepared PDB structure (1M17). Ensure the box dimensions (e.g., 25Å x 25Å x 25Å) are large enough to encompass the entire active site and allow the ligand to rotate freely.[11]

-

-

Configure Docking Parameters:

-

Action: Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

-

Expert Insight: The exhaustiveness parameter in Vina controls the thoroughness of the search. A value of 8 is standard, but for a final, high-quality prediction, increasing it to 16 or 32 can provide a more rigorous exploration of conformational space at the cost of longer computation time.

-

-

Execute the Docking Run:

-

Action: Run AutoDock Vina from the command line, providing the configuration file as input.

-

-

Analyze the Results (Causality): Vina will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol. The most negative score represents the most favorable predicted interaction. However, the top-scoring pose is not always the most biologically relevant. The poses must be visually inspected to ensure they make chemical sense.

-

Action: Load the protein and the output_poses.pdbqt file into a molecular visualizer.

-

Validation: Examine the top-ranked poses. Look for key interactions expected in a kinase inhibitor, such as hydrogen bonds to the "hinge" region of the kinase. Discard poses with significant steric clashes or those that place hydrophobic parts of the ligand in polar environments.

-

| Pose ID | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue) | Comments |

| 1 | -9.2 | MET 769, LYS 721 | Strong hinge interaction; aminomethyl group forms salt bridge. |

| 2 | -8.8 | GLU 738, THR 830 | Weaker hinge interaction; different orientation in pocket. |

| 3 | -8.5 | MET 769 | Only one hinge H-bond; less favorable. |

Table 1: Example of a structured summary for docking results, facilitating comparison and selection.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the movements of atoms over time, providing critical insights into the stability of the predicted protein-ligand complex and the persistence of key interactions.[12][13] A docking pose that is unstable in an MD simulation is likely not a true representation of the binding mode.

Protocol 4.1: MD Simulation using GROMACS

This protocol provides a high-level overview of the steps involved. Each step requires careful parameterization and quality control.[14][15]

-

System Preparation:

-

Action: Select the most promising protein-ligand complex from docking. Generate a topology file for the ligand using a tool like CGenFF or ACPYPE, which defines its force field parameters. Combine the protein and ligand into a single complex.

-

-

Solvation and Ionization (Causality): To simulate a physiological environment, the complex must be placed in a box of water molecules, and ions (e.g., Na+, Cl-) must be added to neutralize the system's charge and mimic physiological salt concentration.

-

Action: Use GROMACS tools (gmx solvate, gmx genion) to create a solvated, neutral system.

-

-

Energy Minimization:

-

Action: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes introduced during the setup.

-

-

Equilibration (Causality): Before the production simulation, the system must be gradually brought to the desired temperature and pressure. This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.

-

Action: Run a short (e.g., 100 ps) NVT simulation, followed by a longer (e.g., 1 ns) NPT simulation. Positional restraints on the protein and ligand are often used during equilibration and slowly released.

-

-

Production MD Run:

-

Action: Run the production simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their starting positions. A stable RMSD indicates the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time. The persistence of key H-bonds identified in docking is a strong indicator of a stable interaction.

-

Pharmacophore Modeling: Abstracting Key Chemical Features

Once a validated binding mode is established, pharmacophore modeling can be used to create a 3D representation of the essential chemical features required for activity.[16][17] This model can then be used as a 3D query to rapidly screen large databases for novel compounds that possess the same key features, even if they have a different chemical scaffold.

Protocol 5.1: Structure-Based Pharmacophore Generation

-

Feature Identification (Causality): The stable protein-ligand complex from the MD simulation is the ideal starting point, as it represents a dynamically validated interaction.

-

Action: Using a program like LigandScout or Phase, analyze the protein-ligand complex to identify key pharmacophoric features: hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.

-

-

Model Generation:

-

Action: The software generates a 3D arrangement of these features with specific distance and angle constraints. This is the pharmacophore model.

-

-

Database Screening:

-

Action: Use the generated pharmacophore model to screen a database of compounds (e.g., ZINC, Enamine). The software will identify molecules that can map their chemical features onto the pharmacophore query.

-

-

Hit Filtering:

-

Action: The resulting hits should be further filtered by molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to prioritize the most promising candidates for experimental testing.[16]

-

Conclusion and Future Outlook

References

- Romero, M. H., & Delgado, G. E. (2025).

- Kumar, A., et al. (2016). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica.

-

Taha, M. O., et al. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. PubMed. [Link]

-

Kopanja, D., et al. (2022). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]

-

Abdel-Wahab, B. F., et al. (2014). Synthesis and Biological Properties of 4-Substituted Quinolin-2(1H)-one Analogues. ResearchGate. [Link]

-

Ben-Redjem, M., et al. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]

-

da Silva, G. P., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]

-

Mahmoud, A. R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

-

L-l, M., et al. (2017). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PubMed Central. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

-

de Graaf, C., et al. (2011). In Silico Fragment-Based Drug Discovery: Setup and Validation of a Fragment-to-Lead Computational Protocol Using S4MPLE. Journal of Chemical Information and Modeling. [Link]

-

Taha, M. O., et al. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Türk Radyoloji Seminerleri. [Link]

-

Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

Faryna, A., & Kalinichenko, E. (2025). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker. Scientific Research Publishing. [Link]

-

MolSoft LLC. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. [Link]

-

Athanasellis, G., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

-

Jalkute, C. B., et al. (2017). Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity. JSciMed Central. [Link]

-

Singh, H., & Singh, S. (2024). Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. [Link]

-

Lee, C. T., et al. (2018). Molecular dynamics simulation of protein-ligand complex? ResearchGate. [Link]

-

Detsi, A., et al. (2023). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. [Link]

-

Szczepankiewicz, D., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Barreca, M. L., & Schenone, S. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

-

Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

-

Hevener, K. E., et al. (2012). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. [Link]

-

Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. MDPI. [Link]

-

Baskin, I. I., & Zhokhova, N. I. (2014). In Silico Design of Protein Kinase Inhibitors: Successes and Failures. ResearchGate. [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

-

LibreTexts Chemistry. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

-

Lin, X., et al. (2020). Computational Methods in Drug Discovery. PubMed Central. [Link]

-

Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

-

Gaikwad, Y. (2022). Making of Small Molecule Database for Docking in MultiDock. YouTube. [Link]

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications? Patsnap Synapse. [Link]

-

Zhang, Z., et al. (2024). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. Medium. [Link]

-

Bashiz, S., et al. (2021). Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar. [Link]

-

Creative Biostructure. Pharmacophore Modeling. Creative Biostructure Drug Discovery. [Link]

-

Bio-Resource. (2020). #Pharmacophore Modeling in Drug Discovery. YouTube. [Link]

-

Aldeghi, M., et al. (2018). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protein-Ligand Complex [mdtutorials.com]

- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 16. dovepress.com [dovepress.com]

- 17. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]

4-Aminomethyl-2(1H)-quinolinone: A Core Scaffold for Novel Topoisomerase Inhibitors in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 2-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous biologically active compounds. Within this class, 4-Aminomethyl-2(1H)-quinolinone has emerged as a critical pharmacophore for the development of potent anticancer agents, primarily through the inhibition of DNA topoisomerases. These enzymes are essential for cell proliferation, managing DNA topology during replication, transcription, and chromosome segregation. Their inhibition leads to the accumulation of DNA strand breaks and subsequent induction of apoptosis in rapidly dividing cancer cells. This guide provides a comprehensive technical overview of 4-Aminomethyl-2(1H)-quinolinone and its derivatives as topoisomerase inhibitors, synthesizing mechanistic insights, structure-activity relationships (SAR), and validated experimental protocols for their synthesis and evaluation.

The Rationale for Targeting Topoisomerases in Oncology

DNA topoisomerases resolve topological challenges in the genome by introducing transient single- (Topoisomerase I, Top1) or double-stranded (Topoisomerase II, Top2) breaks in the DNA backbone.[1][2] This process involves the formation of a transient covalent intermediate known as the "cleavable complex," where a tyrosyl residue of the enzyme is linked to the DNA terminus.[2] Topoisomerase inhibitors do not block the catalytic activity of the enzyme directly but rather act as "poisons" by stabilizing this cleavable complex.[3][4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks when the replication fork collides with the trapped complex, ultimately triggering apoptotic cell death.[3][5]

4-Aminomethyl-2(1H)-quinolinone: A Promising Scaffold

The 4-aminomethyl-2(1H)-quinolinone core structure presents a versatile platform for the design of topoisomerase inhibitors. The quinolinone ring system is known to intercalate into the DNA base pairs at the site of topoisomerase-mediated cleavage, while the aminomethyl side chain offers a key point for chemical modification to optimize pharmacological properties and target engagement.[6]

Mechanism of Action: Stabilizing the Cleavable Complex

Derivatives of 4-Aminomethyl-2(1H)-quinolinone are believed to exert their anticancer effects by functioning as dual inhibitors of both Topoisomerase I and II.[7][8] The planar quinolinone core is hypothesized to insert itself into the DNA strand-break site, sterically hindering the re-ligation process. The aminomethyl group and its substitutions can form crucial interactions, such as hydrogen bonds, with amino acid residues in the topoisomerase enzyme or with the DNA backbone, further stabilizing the ternary drug-enzyme-DNA complex.[6]

Synthesis and Chemical Characterization

The synthesis of 4-(aminomethyl)quinolin-2(1H)-one derivatives typically involves a multi-step process starting from readily available precursors.[9] While various synthetic routes have been explored, a common approach is outlined below.

General Synthetic Protocol

A representative synthesis of substituted 4-(aminomethyl)quinolin-2(1H)-one derivatives is presented.[9] This method involves the initial formation of the quinolinone ring followed by functionalization at the 4-position.

Step 1: Synthesis of 4-methyl-2(1H)-quinolinone

-

Reaction: Cyclization of an appropriate aniline with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions (e.g., Conrad-Limpach reaction).

Step 2: Bromination of the 4-methyl group

-

Reagents: N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) in a suitable solvent like carbon tetrachloride.

-

Purpose: To introduce a reactive handle at the 4-position for subsequent nucleophilic substitution.

Step 3: Nucleophilic substitution with amines

-

Reaction: The resulting 4-(bromomethyl)-2(1H)-quinolinone is reacted with a variety of primary or secondary amines to yield the desired 4-(aminomethyl)quinolin-2(1H)-one derivatives.

Chemical Characterization

The synthesized compounds are rigorously characterized to confirm their structure and purity using standard analytical techniques:[4][9]

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.[9]

-

Melting Point Apparatus: To determine the melting point range as an indicator of purity.[9]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[9]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[9]

In Vitro Evaluation of Topoisomerase Inhibition and Cytotoxicity

A series of well-established in vitro assays are crucial for determining the efficacy and mechanism of action of novel 4-Aminomethyl-2(1H)-quinolinone derivatives.

DNA Topoisomerase I Relaxation Assay

This assay directly measures the catalytic activity of Topoisomerase I and its inhibition by test compounds.[10]

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topoisomers (supercoiled and relaxed) can be separated by agarose gel electrophoresis.

Experimental Workflow:

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Detailed Protocol:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I, and assay buffer.

-

Add the 4-Aminomethyl-2(1H)-quinolinone derivative at various concentrations. A known Top1 inhibitor (e.g., Camptothecin) should be used as a positive control.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

-

Separate the DNA topoisomers by electrophoresis on an agarose gel.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

-

Interpretation: A successful inhibitor will show a higher proportion of supercoiled DNA compared to the control (enzyme only), where most of the DNA will be relaxed.

Topoisomerase II Decatenation Assay

This assay is analogous to the relaxation assay but measures the ability of Topoisomerase II to resolve interlinked DNA circles (catenanes).

Principle: Topoisomerase II decatenates kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors prevent this decatenation, leaving the kDNA network intact, which cannot enter the agarose gel.

Cytotoxicity Assays

Determining the cytotoxic potential of the synthesized compounds against various cancer cell lines is a critical step in their evaluation.

MTT/MTS Assay: This colorimetric assay is a standard method for assessing cell viability.[9][11]

Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of living cells.

Experimental Workflow:

Caption: Workflow for the MTS/MTT Cell Viability Assay.

Detailed Protocol:

-

Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate and allow them to adhere overnight.[9][12]

-

Treat the cells with a range of concentrations of the 4-Aminomethyl-2(1H)-quinolinone derivatives.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add the MTS or MTT reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance of the formazan product using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxic potency.

Table 1: Representative Cytotoxicity Data for 4-Aminoquinoline Derivatives

| Compound | Cell Line | GI₅₀ (μM) |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 |

| Chloroquine | MDA-MB-468 | 24.36 |

| Chloroquine | MCF-7 | 20.72 |

| Data adapted from a study on 4-aminoquinoline derivatives, which share a similar pharmacophore.[12] |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-Aminomethyl-2(1H)-quinolinone scaffold has provided valuable insights into the structural requirements for potent topoisomerase inhibition and cytotoxicity.

-

The Quinolinone Core: The planar, bicyclic ring system is considered essential for DNA intercalation.[6]

-

The 4-Aminomethyl Linker: This group positions the terminal amine functionality for optimal interaction with the topoisomerase-DNA complex.

-

Substituents on the Terminal Amine: The nature of the substituents on the exocyclic nitrogen is critical for activity. Studies on related quinoline and quinazolinone scaffolds have shown that bulky, lipophilic groups can enhance cytotoxicity.[6][13] For instance, in a series of 4-(aminomethyl)quinolin-2(1H)-one derivatives tested against the A549 cell line, the derivative with a terminal N-linked glycine amide bearing a 3,4,5-trimethoxy phenyl group was found to be the most potent.[9][11] This suggests that extending the side chain with specific aromatic moieties can significantly improve anticancer activity.

Conclusion and Future Directions

4-Aminomethyl-2(1H)-quinolinone represents a foundational scaffold for the development of a new generation of topoisomerase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and in vitro studies have confirmed the anticancer potential of its derivatives. Future research should focus on:

-

Elucidating the precise binding mode of these compounds within the ternary topoisomerase-DNA complex through co-crystallization and molecular modeling studies.

-

Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

-

Exploring their potential in combination therapies with other anticancer agents to overcome drug resistance.

The continued exploration of the 4-Aminomethyl-2(1H)-quinolinone scaffold holds significant promise for the discovery of novel and effective cancer therapeutics.

References

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

-

Sharma, R., Soman, S. S., Patel, S. V., & Devkar, R. V. (2015). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica, 7(1), 195-202. Retrieved January 24, 2026, from [Link]

-

Le, T. N., Yang, S. H., Khadka, D. B., Van, H. T. M., Cho, S. H., Kwon, Y., Lee, E. S., Lee, K. T., & Cho, W. J. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Bioorganic & Medicinal Chemistry, 19(14), 4235–4243. Retrieved January 24, 2026, from [Link]

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. Retrieved January 24, 2026, from [Link]

-

Utsugi, T., Aiba, A., Naoe, Y., Sano, M., Suda, H., & Koshinaga, M. (2000). In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II. Japanese Journal of Cancer Research, 91(9), 943–951. Retrieved January 24, 2026, from [Link]

-

Wei, W., Chen, Z. F., Liu, S. H., Zhang, Y. N., Wang, Y. Q., Zhu, P., & Liu, X. H. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111581. Retrieved January 24, 2026, from [Link]

-

In vitro activities (IC50) of Topo I inhibitors determined in assays... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Inhibitors of topoisomerase I and II and the nitrofurans identified... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

WN198, a New Indenoisoquinoline Copper Derivative, Is a Topoisomerase I Inhibitor with Antitumor Activity. (2023). MDPI. Retrieved January 24, 2026, from [Link]

-

Potentiation of the novel Topoisomerase I inhibitor indenoisoquinoline LMP-400 by the cell checkpoint and Chk1-Chk2 inhibitor, AZD7762. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

-

A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

-

Nelson, E. M., Tewey, K. M., & Liu, L. F. (1984). Mechanism of antitumor drug action: poisoning of mammalian DNA topoisomerase II on DNA by 4'-(9-acridinylamino)-methanesulfon-m-anisidide. Proceedings of the National Academy of Sciences, 81(5), 1361–1365. Retrieved January 24, 2026, from [Link]

-

Topoisomerase inhibitor. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Dhfyan, A., Alanazi, M. M., & Aouad, M. R. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 27(19), 6296. Retrieved January 24, 2026, from [Link]

-

Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats. (2024). Nature Communications. Retrieved January 24, 2026, from [Link]

-

Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-=one derivatives as anti-cancer agents. (n.d.). Der Pharma Chemica. Retrieved January 24, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. Retrieved January 24, 2026, from [Link]

-

Maxwell, A. (1997). DNA Topoisomerases. PMC. Retrieved January 24, 2026, from [Link]

-

Pommier, Y. (2006). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews, 106(8), 2964–2995. Retrieved January 24, 2026, from [Link]

-

Nitiss, J. L. (2009). DNA Topoisomerase II, Genotoxicity, and Cancer. Microbiology and Molecular Biology Reviews, 73(4), 647–673. Retrieved January 24, 2026, from [Link]

Sources

- 1. DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of antitumor drug action: poisoning of mammalian DNA topoisomerase II on DNA by 4'-(9-acridinylamino)-methanesulfon-m-anisidide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase I/II inhibitor 4 | TargetMol [targetmol.com]

- 8. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated, Two-Step Synthesis Protocol for 4-Aminomethyl-2(1H)-quinolinone

Introduction: The Significance of the 4-Aminomethyl-2(1H)-quinolinone Scaffold

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These molecules exhibit a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties. Specifically, the 4-aminomethyl-2(1H)-quinolinone moiety is a crucial pharmacophore and a key building block in the synthesis of more complex pharmaceutical agents. For instance, its precursor, 4-(bromomethyl)-2(1H)-quinolinone, is a vital intermediate in the production of the anti-ulcer drug Rebamipide. Furthermore, the quinolinone structure is found in positive inotropic agents like Vesnarinone, highlighting its importance in cardiovascular drug discovery.

Given its significance, access to a reliable and well-characterized synthetic route for 4-aminomethyl-2(1H)-quinolinone is paramount for researchers in drug development and organic synthesis. This application note provides a detailed, two-part protocol for the synthesis of this target compound, beginning from commercially available acetoacetanilide. The strategy involves the formation of a key brominated intermediate, followed by a controlled aminomethylation using the Gabriel synthesis to ensure high purity and prevent over-alkylation.

Overview of the Synthetic Strategy

The synthesis is strategically divided into two primary stages:

-

Stage 1: Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one (3). This stage involves the bromination of acetoacetanilide (1) to form an unstable α-bromo intermediate (2), which is immediately subjected to an acid-catalyzed intramolecular cyclization to yield the stable quinolinone core functionalized with a bromomethyl group at the C-4 position.

-

Stage 2: Synthesis of 4-Aminomethyl-2(1H)-quinolinone (5) via Gabriel Synthesis. To convert the bromomethyl intermediate into the desired primary amine, the Gabriel synthesis is employed. This classic method prevents the formation of secondary and tertiary amine byproducts, a common issue with direct amination. The process involves the SN2 reaction of the bromomethyl intermediate (3) with potassium phthalimide to form an N-alkylated phthalimide adduct (4), followed by hydrazinolysis to liberate the pure primary amine (5).

The complete synthetic workflow is illustrated below.

Figure 1: Overall synthetic workflow for 4-Aminomethyl-2(1H)-quinolinone.

Protocol I: Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one (3)

Principle: This protocol is based on the acid-catalyzed cyclization of an in-situ generated α-bromoacetoacetanilide. Acetic acid serves as the solvent for the bromination, and concentrated sulfuric acid acts as both the catalyst and dehydrating agent for the subsequent intramolecular Friedel-Crafts-type acylation to form the quinolinone ring system.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| Acetoacetanilide (1) | 177.20 | 10.0 g | 56.4 | Starting Material |

| Bromine (Br₂) | 159.81 | 9.0 g (2.9 mL) | 56.4 | Brominating Agent |

| Glacial Acetic Acid | 60.05 | ~150 mL | - | Solvent |

| Concentrated H₂SO₄ | 98.08 | ~20 mL | - | Catalyst/Dehydrating Agent |

| Absolute Ethanol | 46.07 | As needed | - | Recrystallization Solvent |

| Iodine (I₂) | 253.81 | Catalytic amount | - | Catalyst |

Step-by-Step Experimental Procedure

-

Dissolution: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 10.0 g (56.4 mmol) of acetoacetanilide (1) and a catalytic crystal of iodine in 40 mL of glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C using an ice bath. Separately, prepare a solution of 9.0 g (2.9 mL, 56.4 mmol) of bromine in 110 mL of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the acetoacetanilide solution over 30-45 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Isolation of Intermediate: Upon completion, pour the reaction mixture onto 500 g of crushed ice with stirring. The crude solid of α-bromoacetoacetanilide (2) will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Note: This intermediate is often used directly in the next step without extensive purification.

-

Cyclization: Carefully add the dried crude intermediate (2) in portions to 20 mL of pre-heated concentrated sulfuric acid at 90-100 °C in a fume hood. A vigorous reaction with the evolution of HBr gas will occur.

-

Reaction Completion: Maintain the temperature at 90-100 °C and stir for 2 hours.

-

Precipitation: After cooling to room temperature, pour the acidic solution cautiously onto 500 g of crushed ice. An off-white to light yellow solid will precipitate.

-

Purification: Filter the crude product, wash with copious amounts of cold water, and dry. Recrystallize the solid from absolute ethanol to yield 4-(bromomethyl)quinolin-2(1H)-one (3) as an off-white fluffy solid.

-

Characterization: Expected Yield: 65-75%. Melting Point: 255-258 °C. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol II: Synthesis of 4-Aminomethyl-2(1H)-quinolinone (5)

Principle: The Gabriel synthesis provides a controlled method for producing primary amines. The acidic N-H proton of phthalimide (pKa ≈ 8.3) is first removed to form the phthalimide anion, a potent nitrogen nucleophile. This anion displaces the bromide from the intermediate (3) in an SN2 reaction. The resulting N-alkylated phthalimide is then cleaved using hydrazine (hydrazinolysis), which acts as a nucleophile to open the imide ring, releasing the desired primary amine and forming a stable phthalhydrazide byproduct.

Figure 2: Mechanism of the Gabriel synthesis for aminomethylation.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-(Bromomethyl)quinolin-2(1H)-one (3) | 238.08 | 5.0 g | 21.0 | Starting Material |

| Potassium Phthalimide | 185.22 | 4.27 g | 23.1 (1.1 eq) | Nitrogen Nucleophile |

| Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 2.0 mL | ~41 (2.0 eq) | Cleavage Reagent |

| Ethanol | 46.07 | 100 mL | - | Solvent |

| Dichloromethane (DCM) | 84.93 | As needed | - | Extraction Solvent |

| Hydrochloric Acid (1M) | 36.46 | As needed | - | Workup |

| Sodium Hydroxide (1M) | 40.00 | As needed | - | Workup |

Step-by-Step Experimental Procedure

Part A: N-Alkylation

-

Setup: To a 100 mL round-bottom flask, add 5.0 g (21.0 mmol) of 4-(bromomethyl)quinolin-2(1H)-one (3), 4.27 g (23.1 mmol) of potassium phthalimide, and 50 mL of anhydrous DMF.

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting bromomethyl compound is consumed.

-

Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate of the N-alkylated phthalimide intermediate (4) will form.

-

Purification: Filter the solid, wash it thoroughly with water, and dry it under vacuum. This intermediate is typically pure enough for the next step.

Part B: Hydrazinolysis

-

Setup: Suspend the dried intermediate (4) from the previous step in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Cleavage: Add 2.0 mL of hydrazine hydrate to the suspension. Heat the mixture to reflux and maintain for 4-6 hours. During this time, a thick white precipitate of phthalhydrazide will form.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with 1M HCl to extract the amine into the aqueous layer.

-

Basification: Separate the aqueous layer and basify it to pH > 10 with 1M NaOH. The free amine product will precipitate.

-

Final Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 4-aminomethyl-2(1H)-quinolinone (5) as a solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography if necessary.

-

Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The molecular formula is C₁₀H₁₀N₂O with a molecular weight of 174.20 g/mol .

Safety and Handling

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Add reagents slowly and carefully, especially when pouring into water, as the process is highly exothermic.

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.

-

Solvents: DMF, DCM, and ethanol are flammable. Keep away from ignition sources.

Conclusion

This application note details a robust and reproducible two-stage synthesis for 4-aminomethyl-2(1H)-quinolinone, a valuable building block in pharmaceutical research. The protocol emphasizes control and purity, particularly through the use of the Gabriel synthesis to avoid common side reactions associated with amination. By following these validated procedures, researchers can reliably produce high-quality material for further development and investigation.

References

-

Sharma, R., Soman, S. S., Patel, S. V., & Devkar, R. V. (2016). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica, 8(1), 325-333.

-

Nowak, M., & Grzeszczuk, P. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6296. [Link]

-

Matsumori, A., Shioi, T., Yamada, T., & Sasayama, S. (1994). Vesnarinone, a new inotropic agent, inhibits cytokine production by stimulated human blood from patients with heart failure. Circulation, 89(2), 955–958. [Link]

-

Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

- Google Patents. (2014). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved January 25, 2026, from [Link]

- Google Patents. (2012). CN102775347A - Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one.

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

Nowak, M., & Grzeszczuk, P. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Retrieved January 25, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Retrieved January 25, 2026, from [Link]

- Beaumont, D., Waigh, R. D., Sunbhanich, M., & Nott, M. W. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions

Application Note: Utilizing 4-Aminomethyl-2(1H)-quinolinone in Cell-Based Assays for Cancer Research

Introduction: Unveiling the Potential of 4-Aminomethyl-2(1H)-quinolinone

4-Aminomethyl-2(1H)-quinolinone is a heterocyclic organic compound featuring a quinolinone core structure, which is a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3][4] The presence of a lactam functionality within the 2(1H)-quinolinone moiety, coupled with an aminomethyl group at the 4-position, confers upon this molecule the potential for various pharmacological applications, including anticancer and antibacterial properties.[1][5] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-Aminomethyl-2(1H)-quinolinone in a suite of cell-based assays to explore its potential as an anti-cancer agent. We will delve into its putative mechanism of action, focusing on Poly (ADP-ribose) polymerase (PARP) inhibition, and provide robust, step-by-step protocols for key assays to characterize its biological effects.

Chemical and Physical Properties:

4-Aminomethyl-2(1H)-quinolinone is a solid compound at room temperature and demonstrates moderate solubility in polar solvents, a characteristic attributable to its amino group.[5] This property is crucial for its preparation as a stock solution for cell culture experiments, typically using dimethyl sulfoxide (DMSO) followed by dilution in aqueous media.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | Vulcanchem |

| Physical State | Solid | Vulcanchem |

| Solubility | Moderate in polar solvents | Vulcanchem |

Proposed Mechanism of Action: A Focus on PARP Inhibition

While the precise mechanism of action for 4-Aminomethyl-2(1H)-quinolinone is an active area of investigation, the quinolinone scaffold is present in known inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes.[6][7] PARP1 and PARP2 are critical enzymes in the DNA damage response (DDR) pathway.[6] Upon detecting DNA single-strand breaks, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins, a process termed PARylation.[8][9] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

In cancer cells, particularly those with deficiencies in other DNA repair pathways such as BRCA1/2 mutations, the inhibition of PARP can lead to synthetic lethality. By blocking PARP's catalytic activity, single-strand breaks are not efficiently repaired and accumulate, leading to the collapse of replication forks and the formation of cytotoxic double-strand breaks during DNA replication. In the absence of a functional homologous recombination (HR) pathway (as in BRCA-mutated cells), these double-strand breaks cannot be repaired, ultimately triggering apoptosis and cell death.[6]

The following diagram illustrates the proposed mechanism of action of 4-Aminomethyl-2(1H)-quinolinone as a PARP inhibitor.

Caption: Proposed PARP Inhibition Pathway of 4-Aminomethyl-2(1H)-quinolinone.

Experimental Protocols

The following protocols are designed to assess the anti-cancer properties of 4-Aminomethyl-2(1H)-quinolinone. It is imperative to include appropriate positive and negative controls in each assay to ensure data validity.

Cell Viability Assay (XTT Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to determine cell viability by measuring the metabolic activity of living cells.[10][11] Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product, the absorbance of which is directly proportional to the number of living cells.[10][11][12]

Principle: Metabolically active cells reduce the yellow XTT reagent to a soluble orange formazan dye, which can be quantified spectrophotometrically.[10]

Materials:

-

Cancer cell line of interest (e.g., A549 lung carcinoma cells[1])

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-Aminomethyl-2(1H)-quinolinone

-

DMSO

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well flat-bottom microplates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 4-Aminomethyl-2(1H)-quinolinone in DMSO.

-

Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate for 24, 48, or 72 hours.

-

-

XTT Assay:

-

Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until the color change is sufficient.

-

Gently shake the plate to ensure a homogenous distribution of the formazan product.

-

Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

-

Expected Results: A dose-dependent decrease in cell viability is expected if 4-Aminomethyl-2(1H)-quinolinone has cytotoxic or cytostatic effects.

Apoptosis Assay (Caspase-3/7 Activation)

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.[13] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and specific method to measure caspase activity.[13]

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

4-Aminomethyl-2(1H)-quinolinone

-

DMSO

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

White-walled 96-well microplates

-

Luminometer

Protocol:

-

Cell Seeding and Treatment:

-

Follow the same cell seeding and compound treatment steps as described in the XTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

-

Incubate for a relevant time point determined from the viability assay (e.g., 24 hours).

-

-

Caspase-Glo® 3/7 Assay:

-

Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

-

Mix the contents of the wells by gently shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only) from all readings.

-

Normalize the luminescence signal of the treated cells to the vehicle control to determine the fold-change in caspase-3/7 activity.

-

Expected Results: An increase in the luminescent signal in treated cells compared to the control indicates the induction of apoptosis via caspase-3/7 activation.

PARP Activity Assay

To directly investigate the hypothesis that 4-Aminomethyl-2(1H)-quinolinone inhibits PARP, a cell-based or biochemical PARP activity assay can be performed. Colorimetric assays are available that measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[8]

Principle: In this ELISA-like assay, a plate is coated with histones, which are substrates for PARP. Cell lysates or purified PARP enzyme is added along with biotinylated NAD+. Activated PARP in the sample will catalyze the addition of biotinylated ADP-ribose to the histones. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.[7]

Materials:

-

Cancer cell line of interest

-

Cell lysis buffer

-

4-Aminomethyl-2(1H)-quinolinone

-

Known PARP inhibitor (e.g., Olaparib) as a positive control

-

PARP Universal Colorimetric Assay Kit (or similar)

-

Microplate reader

Protocol:

-

Cell Lysate Preparation:

-

Culture and treat the cells with 4-Aminomethyl-2(1H)-quinolinone and controls as described previously.

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer to extract nuclear proteins.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

PARP Activity Assay:

-

Follow the manufacturer's protocol for the PARP assay kit. This typically involves:

-

Coating the microplate wells with histones.

-

Adding a defined amount of cell lysate to each well.

-

Adding the reaction buffer containing biotinylated NAD+.

-

Incubating to allow the PARP reaction to proceed.

-

Washing the wells to remove unincorporated reagents.

-

Adding a streptavidin-HRP conjugate and incubating.

-

Washing again.

-

Adding a colorimetric HRP substrate (e.g., TMB).

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of PARP inhibition for each concentration of 4-Aminomethyl-2(1H)-quinolinone relative to the vehicle control.

-

Compare the inhibitory activity to the positive control (e.g., Olaparib).

-

Expected Results: A reduction in the colorimetric signal in the presence of 4-Aminomethyl-2(1H)-quinolinone would indicate direct inhibition of PARP activity.

Experimental Workflow

The following diagram outlines a logical workflow for characterizing the anti-cancer effects of 4-Aminomethyl-2(1H)-quinolinone.

Caption: Experimental workflow for investigating 4-Aminomethyl-2(1H)-quinolinone.

Conclusion and Future Directions